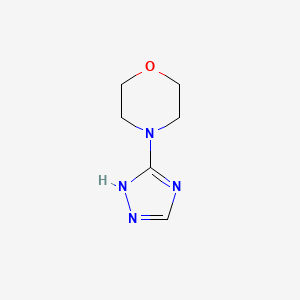

4-(1H-1,2,4-Triazol-3-yl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1H-1,2,4-triazol-5-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-11-4-2-10(1)6-7-5-8-9-6/h5H,1-4H2,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEXLPZSVFTQSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 1h 1,2,4 Triazol 3 Yl Morpholine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural analysis of 4-(1H-1,2,4-triazol-3-yl)morpholine and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily 1H and 13C, NMR provides precise information about the chemical environment of each atom, allowing for the unambiguous determination of the molecular framework.

In the 1H NMR spectra of morpholine-containing 1,2,4-triazole (B32235) derivatives, distinct signals corresponding to the protons of the morpholine (B109124) and triazole rings are observed. For a related compound, 5-(4-Methylphenyl)-4-morpholin-4-yl-2,4-dihydro-3H-1,2,4-triazol-3-one, the protons of the morpholine ring appear as broad singlets or multiplets. mdpi.com Specifically, the four protons on the carbons adjacent to the nitrogen atom (N-CH2) typically resonate at a different chemical shift than the four protons on the carbons adjacent to the oxygen atom (O-CH2). mdpi.commdpi.com In one derivative, these signals were observed as a triplet for the N-CH2 protons and another triplet for the OCH2 protons. mdpi.com The triazole ring protons, particularly the N-H proton, exhibit a characteristic downfield signal, often as a singlet, which is exchangeable with D2O. mdpi.comarkat-usa.org The exact chemical shifts are influenced by the solvent and the nature of the substituents on the triazole and morpholine rings.

Table 1: Representative 1H NMR Spectral Data for a Morpholine-Substituted 1,2,4-Triazole Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Triazole N-H | 11.94 | s | mdpi.com |

| Aromatic-H | 7.29-7.45 | d | mdpi.com |

| Morpholine O-CH2 | 3.81 | brs | mdpi.com |

| Morpholine N-CH2 | 2.94 | brs | mdpi.com |

| CH3 | 2.35 | s | mdpi.com |

| Data for 5-(4-Methylphenyl)-4-morpholin-4-yl-2,4-dihydro-3H-1,2,4-triazol-3-one in DMSO-d6. |

The 13C NMR spectrum provides complementary information to the 1H NMR spectrum, revealing the carbon skeleton of the molecule. For morpholine-substituted 1,2,4-triazoles, the carbon signals for the morpholine ring are typically found in the aliphatic region of the spectrum. The carbons adjacent to the oxygen atom (O-CH2) are generally observed at a more downfield position compared to the carbons adjacent to the nitrogen atom (N-CH2) due to the higher electronegativity of oxygen. mdpi.commdpi.com The carbon atoms of the triazole ring resonate in the aromatic region, with their specific chemical shifts being sensitive to the substitution pattern on the ring. For instance, in a derivative, the triazole C3 and C5 carbons were observed at distinct chemical shifts. mdpi.com

Table 2: Illustrative 13C NMR Spectral Data for a Morpholine-Substituted 1,2,4-Triazole Derivative

| Carbon | Chemical Shift (δ, ppm) | Reference |

| Triazole C5 | 153.37 | mdpi.com |

| Triazole C3 | 144.39 | mdpi.com |

| Aromatic C | 123.69-139.52 | mdpi.com |

| Morpholine O-CH2 | 66.15 | mdpi.com |

| Morpholine N-CH2 | 51.06 | mdpi.com |

| CH3 | 20.85 | mdpi.com |

| Data for 5-(4-Methylphenyl)-4-morpholin-4-yl-2,4-dihydro-3H-1,2,4-triazol-3-one in DMSO-d6. |

To definitively establish the structure of complex molecules like substituted this compound, two-dimensional (2D) NMR techniques are often employed. arkat-usa.org Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). These correlations provide unambiguous evidence for the connectivity of the different fragments of the molecule, confirming the attachment of the morpholine ring to the triazole core and the positions of various substituents. For related triazole structures, 2D NMR studies have been crucial in assigning the correct regioisomers. arkat-usa.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrations include the N-H stretching of the triazole ring, typically observed in the region of 3100-3300 cm-1. mdpi.com The C-H stretching vibrations of the morpholine ring and any other aliphatic or aromatic groups would appear around 2800-3100 cm-1. mdpi.com The C=N stretching vibration of the triazole ring is expected in the 1500-1650 cm-1 region. mdpi.com The C-O-C stretching of the morpholine ether linkage would give rise to a strong absorption band, often in the 1100-1200 cm-1 range.

Table 3: Typical IR Absorption Frequencies for a Morpholine-Substituted 1,2,4-Triazole Derivative

| Functional Group | Vibrational Mode | Expected Frequency (cm-1) | Reference |

| N-H (Triazole) | Stretching | 3200 | mdpi.com |

| C=O | Stretching | 1699 | mdpi.com |

| C=N (Triazole) | Stretching | 1508 | mdpi.com |

| Data for 5-(4-Methylphenyl)-4-morpholin-4-yl-2,4-dihydro-3H-1,2,4-triazol-3-one. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound and its derivatives, mass spectrometry confirms the successful synthesis by providing the mass of the molecular ion (M+) or a related ion such as the protonated molecule ([M+H]+). The high-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For instance, the cleavage of the morpholine ring and the fragmentation of the triazole ring can lead to characteristic fragment ions. In studies of related compounds, the formation of a methylene-morpholine cation with a mass-to-charge ratio (m/z) of 100 has been observed, indicating the presence of the morpholine moiety. researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly useful for the analysis of volatile and thermally stable compounds. For derivatives of this compound that meet these criteria, GC/MS can be used to separate the target compound from impurities and reaction byproducts, with the mass spectrometer providing definitive identification of the eluted components. The optimization of synthetic methods for related compounds has utilized GC/MS to monitor reaction progress and product formation. ujmm.org.ua

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and high molecular weight compounds like many triazole derivatives. It typically reveals the quasimolecular ion, such as the protonated molecule [M+H]⁺ or other adducts, providing clear confirmation of the molecular weight.

In the analysis of 1,2,4-triazole derivatives, ESI-MS is a cornerstone for structural confirmation. For instance, studies on various 1,2,4-triazole-3-thiones, which are key intermediates in pharmaceutical synthesis, have utilized ESI-MS to identify the protonated molecules and study their fragmentation pathways. nuph.edu.uaresearchgate.net The fragmentation patterns observed under ESI-MS conditions, often induced by adjusting the fragmentor voltage, can provide valuable structural information about the substituents on the triazole and morpholine rings. researchgate.net

Research on 4-ethyl-5-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has shown a clear quasimolecular ion at m/z 229.1 in the positive ion mode, corresponding to the [M+H]⁺ ion. researchgate.net Further fragmentation can lead to characteristic losses, such as the morpholine moiety. For example, in the MS/MS spectra of certain morpholine derivatives, a fragment ion corresponding to the loss of the morpholine unit (87.0 Da) is a common observation. researchgate.net

The table below presents ESI-MS data for several derivatives containing the 1,2,4-triazole scaffold, illustrating the common observation of the protonated molecular ion.

| Compound Name | Molecular Formula | Ion | Observed m/z | Reference |

| 4-Ethyl-5-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₉H₁₆N₄OS | [M+H]⁺ | 229.1 | researchgate.net |

| 3-(2-bromo-4-fluorophenyl)-4-ethyl-5-(methylthio)-4H-1,2,4-triazole | C₁₁H₁₀BrFN₃S | [M+H]⁺ | 317 | imedpub.com |

| 3-(2-bromo-4-fluorophenyl)-4-ethyl-5-(ethylthio)-4H-1,2,4-triazole | C₁₂H₁₃BrFN₃S | [M+H]⁺ | 331 | imedpub.com |

| 3-(2-bromo-4-fluorophenyl)-4-ethyl-5-(octylthio)-4H-1,2,4-triazole | C₁₈H₂₅BrFN₃S | [M+H]⁺ | 414 | imedpub.com |

| N-(3-(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)phenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | C₃₁H₃₁ClN₇O₃ | [M+H]⁺ | 604.2234 | researchgate.net |

| 5-Methyl-4-(2-morpholinoethyl)-2,4-dihydro-3H-1,2,4-triazole-3-one | C₉H₁₆N₄O₂ | [M]⁺ | 212.98 | raco.cat |

High-Resolution Mass Spectrometry (HR-EI-MS)

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) combines the hard ionization technique of electron impact, which generates numerous structurally informative fragments, with a high-resolution mass analyzer. This allows for the determination of the exact mass of the molecular ion and its fragments, enabling the calculation of their elemental compositions. This precise data is crucial for distinguishing between compounds with the same nominal mass and for confirming proposed fragmentation pathways.

For complex heterocyclic systems like triazole derivatives, HR-EI-MS provides a wealth of structural detail. Studies on 1,2,4-triazole containing hydrazide-hydrazones derived from (S)-naproxen have utilized HR-EI-MS to confirm the structures of the synthesized compounds. nih.gov Similarly, the electron ionization mass spectra of derivatives of 5-(2-phenylthiazol-4-yl)-3-mercapto- itim-cj.roresearchgate.netudhtu.edu.uatriazole were investigated where ion compositions were verified by exact mass determinations under high resolution. itim-cj.ro This technique allowed for the confident identification of fragment ions corresponding to consecutive losses of substituent groups. itim-cj.ro

The fragmentation under EI conditions is often more extensive than with ESI. For 1,2,4-triazoles, fragmentation can involve cleavage of the bonds within the triazole ring and the scission of substituent groups. tandfonline.compublish.csiro.au In morpholine-containing derivatives, characteristic fragments related to the morpholine ring are expected. For example, EI-MS analysis of substituted phenylacetamides of morpholine shows prominent molecular ion peaks and characteristic fragmentation patterns useful for their unambiguous identification. imedpub.com

The table below shows high-resolution mass spectrometry data for a gefitinib-1,2,3-triazole derivative, demonstrating the accuracy of the technique in confirming elemental composition.

| Compound Name | Molecular Formula | Ion Type | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

| N-(3-(1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | C₃₁H₃₂FN₇O₃ | [M+H]⁺ | 570.2623 | 570.2625 | researchgate.net |

| N-(3-(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | C₃₁H₃₂BrN₇O₃ | [M+H]⁺ | 632.1728 | 632.1729 | researchgate.net |

| N-(3-(1-Benzyl-1H-1,2,3-triazol-4-yl)phenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | C₃₁H₃₃N₇O₃ | [M+H]⁺ | 552.2718 | 552.2719 | researchgate.net |

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a pure compound. This fundamental technique is used to verify the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values for the proposed structure. A close agreement, typically within ±0.4%, provides strong evidence for the compound's purity and stoichiometric identity. dntb.gov.ua

This method is routinely applied in the characterization of 1,2,4-triazole derivatives. For example, in the synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases with morpholine, elemental analysis was a key part of the structural confirmation. nih.gov The structures of various 4,5-disubstituted-1,2,4-triazole-3-thiols and 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives were also confirmed by elemental analysis data alongside spectroscopic methods. dntb.gov.uanist.gov

The following table provides examples of elemental analysis data for a selection of 1,2,4-triazole derivatives, showcasing the close correlation between calculated and found values.

| Compound Name | Molecular Formula | Analysis | %C | %H | %N | Reference |

| 1-((5-mercapto-4-(thiophen-2-ylmethylenamino)-4H-1,2,4-triazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)-4-(thiophen-2-ylmethylenamino)-1H-1,2,4-triazol-5(4H)-one | C₂₀H₁₆N₈S₄O | Calculated | 46.86 | 3.15 | 21.86 | nih.gov |

| Found | 46.80 | 3.05 | 21.55 | nih.gov | ||

| 4-Hexyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | C₁₄H₁₉N₃S | Calculated | 64.36 | 7.27 | 16.09 | nist.gov |

| Found | 64.15 | 7.13 | 15.98 | nist.gov | ||

| 4-Cyclohexyl-2,4-dihydro-5-(3-pyridyl)-3H-1,2,4-triazole-3-thione | C₁₃H₁₆N₄S | Calculated | 60.00 | 6.15 | 21.53 | nist.gov |

| Found | 59.83 | 6.10 | 21.50 | nist.gov | ||

| 5-Benzyl-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₁₅H₂₁N₃S | Calculated | 65.45 | 7.63 | 15.27 | nist.gov |

| Found | 65.37 | 7.60 | 15.19 | nist.gov | ||

| 5-(4-Chlorophenyl)-4-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₂₀H₁₉Cl₂N₄OS | Calculated | 55.43 | 4.42 | 12.93 | dntb.gov.ua |

| Found | 55.21 | 4.28 | 12.85 | dntb.gov.ua |

Structure Activity Relationship Sar Analyses in 4 1h 1,2,4 Triazol 3 Yl Morpholine Analogues

Impact of Substituent Variation on Biological Interactions

The biological profile of 4-(1H-1,2,4-triazol-3-yl)morpholine analogues is highly sensitive to the nature and position of substituents on both the triazole and morpholine (B109124) rings, as well as the characteristics of any linking group. These modifications influence how the molecule interacts with its biological target, affecting its binding affinity and efficacy.

The triazole ring is a critical pharmacophore in many biologically active compounds, and its modification in this compound analogues has profound effects on their activity. nih.gov SAR studies have revealed that the type of substituent on the triazole ring can significantly influence the biological potency. For instance, in some series of triazole derivatives, the introduction of electron-withdrawing groups on the 1,2,4-triazole (B32235) ring led to potent activity against various cancer cell lines. nih.gov Conversely, the presence of electron-donating groups resulted in moderate activity. nih.gov

The position of substituents on the triazole ring is also a determining factor. Studies on different classes of triazole-containing compounds have shown that substitution at specific positions is more favorable for certain biological activities. For example, in a series of ciprofloxacin-triazole hybrids, the type of substituent at the C-3 position of the 1,2,4-triazole ring was crucial for antibacterial efficacy, with a hydroxyphenyl fragment being the most favorable. mdpi.com Similarly, for other triazole derivatives, aromatic substituents at the 4-position of the triazole ring, particularly those with halogen and nitro groups, significantly enhanced antibacterial activity. mdpi.com

Furthermore, the nature of the substituent itself plays a significant role. Aromatic substitutions on the triazole ring have been shown to be crucial for potent cytotoxicity in some cases. nih.gov The introduction of an electron-rich aromatic ring system can significantly increase cytotoxicity, while an electron-poor aromatic system may hinder it. nih.gov In other instances, even the specific halogen substituent (e.g., fluoro vs. chloro) can lead to variations in activity. nih.gov

Table 1: Impact of Triazole Ring Modifications on Biological Activity

| Base Scaffold | Modification on Triazole Ring | Observed Biological Effect | Reference |

|---|---|---|---|

| Betulinic Acid-Triazole Conjugates | Introduction of 1,2,3-triazole moiety | Beneficial for cytotoxicity | nih.gov |

| Betulinic Acid-Triazole Conjugates | C-4 substitution with hydroxymethyl group | Favored activity | nih.gov |

| Betulinic Acid-Triazole Conjugates | C-4 substitution with aromatic/heteroaromatic moiety | Disfavored activity | nih.gov |

| Ciprofloxacin-Triazole Hybrids | Hydroxyphenyl fragment at C-3 position | Favorable antibacterial effect | mdpi.com |

| General 1,2,4-Triazole Derivatives | Electron-withdrawing substituents | Potent anticancer activity | nih.gov |

| General 1,2,4-Triazole Derivatives | Electron-donating substituents | Moderate anticancer activity | nih.gov |

| General 1,2,4-Triazole Derivatives | Aromatic substituent at N-4 position (halogen, nitro) | Enhanced antibacterial activity | mdpi.com |

The morpholine ring is a common feature in many approved drugs and is often incorporated to improve physicochemical and pharmacokinetic properties. nih.govsci-hub.se In the context of this compound analogues, modifications to this moiety can significantly impact biological activity. The morpholine ring can act as a scaffold, an interacting element, or a modulator of pharmacokinetic properties. nih.govacs.org

SAR studies have demonstrated that substitutions on the morpholine ring can enhance potency. For example, in a series of PI3K inhibitors, the introduction of a methyl group at the C-3 position or an ethylene (B1197577) bridge between the C-3 and C-5 positions of the morpholine ring was explored to improve selectivity and brain permeability. nih.gov The ability of the morpholine oxygen to form hydrogen bonds is also a key feature influencing interactions with biological targets. researchgate.net

In some cases, the entire morpholine ring can be replaced by other cyclic systems to probe the importance of its specific structural and electronic features. The development of oxetanes as less lipophilic and more metabolically stable alternatives to morpholine highlights the ongoing efforts to optimize this part of the scaffold. sci-hub.se

Table 2: Influence of Morpholine Moiety Modifications

| Compound Series | Modification | Impact on Activity/Properties | Reference |

|---|---|---|---|

| PI3K/mTOR inhibitors | Methyl group at C-3 of morpholine | Studied for improved selectivity and brain penetrance | nih.gov |

| PI3K/mTOR inhibitors | Ethylene bridge between C-3 and C-5 of morpholine | Studied for improved selectivity and brain penetrance | nih.gov |

| General Drug Scaffolds | Replacement of morpholine with oxetane | Less lipophilic and more metabolically stable alternative | sci-hub.se |

| BACE-1 inhibitors | Amidino group at C-3 of morpholine | Crucial for inhibitory activity | nih.gov |

Studies on multi-domain proteins have shown that linker length and composition can affect enzyme stability and catalytic performance. nih.gov For instance, variations in linker length can impact how well an enzyme interacts with its substrate. nih.gov While not directly studying this compound, these principles are applicable. A linker that is too short or too long might improperly position the key pharmacophoric elements (the triazole and morpholine rings), leading to reduced binding affinity.

In some triazole derivatives, the presence of a methylene (B1212753) linker between the triazole and an aryl substituent was found to increase toxicity against human cells. mdpi.com This highlights that the linker is not merely a spacer but can actively contribute to the molecule's biological profile. The "click chemistry" approach, often used to create triazole linkages, offers a versatile method for systematically varying the linker and studying its impact on activity. japsonline.com

Table 3: Effect of Linker Chemistry on Biological Properties

| Molecule Type | Linker Variation | Observed Effect | Reference |

|---|---|---|---|

| Two-domain lytic polysaccharide monooxygenase | Shorter or longer linker | Increased enzyme inactivation | nih.gov |

| Ciprofloxacin-triazole hybrids | Methylene linker between triazole and aryl group | Increased toxicity against human cells | mdpi.com |

| General Bioactive Molecules | Click chemistry-derived triazole linker | Versatile for SAR studies | japsonline.com |

Pharmacophore Identification for Targeted Biological Activities

Pharmacophore modeling is a crucial computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.gov For this compound analogues, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned at specific distances and angles from each other.

The triazole ring itself is a key pharmacophoric element, capable of participating in hydrogen bonding and improving various physicochemical properties of a molecule. nih.gov The morpholine moiety is also a privileged pharmacophore, contributing to enhanced binding affinity and favorable pharmacokinetic properties. researchgate.netsci-hub.se Its oxygen atom can act as a hydrogen bond acceptor, and the ring itself can engage in hydrophobic interactions. sci-hub.seresearchgate.net

By analyzing the structures of active and inactive analogues, researchers can construct and validate pharmacophore models. nih.gov These models serve as 3D search queries to screen large chemical databases for novel compounds with the potential for similar biological activity. nih.govugm.ac.idmdpi.com For example, a pharmacophore model for a particular enzyme inhibited by this class of compounds might specify the necessity of a hydrogen bond acceptor at the position of the morpholine oxygen and an aromatic feature corresponding to a substituent on the triazole ring. In the case of the NK1 receptor antagonist aprepitant, which contains both a triazole and a morpholine ring, the morpholine acts as a scaffold to correctly position the interacting groups, with its oxygen and the triazolone moiety forming key hydrogen bonds. nih.govacs.org

Computational Insights into SAR (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies provide a computational approach to correlate the chemical structure of compounds with their biological activity. researchgate.net These models use molecular descriptors—numerical values that characterize properties like lipophilicity, electronic effects, and steric parameters—to build mathematical equations that can predict the activity of new, unsynthesized compounds. researchgate.net

For this compound analogues, QSAR models can offer deep insights into the SAR. For example, a 2D-QSAR study on a series of 1,2,4-triazole analogues identified key structural features responsible for their antioxidant activity. researchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by analyzing the 3D fields around the molecules. mdpi.com These models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity, thus guiding the design of more potent analogues. mdpi.com

Molecular docking studies, which predict the binding pose of a molecule within the active site of a target protein, complement QSAR analyses. nih.gov By visualizing the interactions between the ligand and the protein, researchers can rationalize the observed SAR. For instance, docking studies of N4-substituted 1,2,4-triazole derivatives have shown how different substituents can lead to alternative binding poses within the target protein's binding site. nih.gov

Mechanistic Insights into Reactions Involving 4 1h 1,2,4 Triazol 3 Yl Morpholine Scaffolds

Proposed Reaction Mechanisms for Synthesis Pathways

The construction of the 4-(1H-1,2,4-triazol-3-yl)morpholine core and its subsequent modification involve several fundamental organic reactions. The proposed mechanisms for these transformations provide a framework for optimizing reaction conditions and predicting product outcomes.

Cyclization Mechanisms

The formation of the 1,2,4-triazole (B32235) ring is a pivotal step in the synthesis of the target scaffold. A common strategy involves the intramolecular cyclization of a suitable precursor. For instance, the reaction of morpholin-N-aceto semithiocarbazide with sodium hydroxide (B78521) followed by acidification with hydrochloric acid leads to the formation of 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol. uobaghdad.edu.iqresearchgate.net The proposed mechanism for this transformation involves a nucleophilic attack leading to intramolecular cyclization. uobaghdad.edu.iq

Another approach to 1,2,4-triazole synthesis is the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide. scispace.com The Einhorn–Brunner reaction offers an alternative route through the condensation of hydrazines with diacylamines in the presence of a weak acid. scispace.com While not explicitly detailed for the title compound, these general mechanisms for 1,2,4-triazole formation provide a basis for understanding its synthesis.

The synthesis of related 1,2,4-triazole derivatives has been achieved through the condensation of ethoxycarbonylhydrazones with 2-morpholinoethanamine. tubitak.gov.tr This reaction proceeds via a cyclocondensation mechanism to yield 2-morpholine-4-ylethyl-3H-1,2,4-triazole-3-ones. tubitak.gov.tr

Nucleophilic Substitution and Addition Mechanisms

Nucleophilic substitution and addition reactions are fundamental to the synthesis and functionalization of the this compound scaffold. The morpholine (B109124) moiety itself can be introduced via nucleophilic substitution, where the morpholine nitrogen acts as a nucleophile, attacking a suitable electrophilic center. smolecule.comsmolecule.com For example, reacting morpholine with ethyl chloroacetate (B1199739) in the presence of a base like triethylamine (B128534) initiates the synthesis pathway. uobaghdad.edu.iqresearchgate.net The mechanism involves the nucleophilic attack of the amino group of morpholine on the electrophilic carbon of ethyl chloroacetate. researchgate.net

Similarly, the triazole ring can participate in nucleophilic substitution reactions. In some cases, the synthesis of precursors involves the nucleophilic aromatic substitution (SNAr) of a leaving group, such as a nitro group or a halogen, on an aromatic or heteroaromatic ring by an amine. mdpi.comresearchgate.net The reaction of 2,4-dichloropyrimidine (B19661) with 5-nitro-1H-1,2,4-triazole, for instance, proceeds via direct SNAr substitution. mdpi.com

The conversion of an ester to a hydrazide by reaction with hydrazine (B178648) hydrate (B1144303) is another key step in many synthetic routes. uobaghdad.edu.iqresearchgate.net This reaction follows a nucleophilic acyl substitution mechanism, where the amino group of hydrazine attacks the carbonyl carbon of the ester, leading to the elimination of an alcohol molecule. researchgate.net

Mannich Reaction Mechanisms

The Mannich reaction is a powerful tool for introducing aminomethyl groups into various substrates, including those containing the 1,2,4-triazole ring. researchgate.netscispace.com This three-component condensation involves an active hydrogen compound (like the N-H of the triazole ring), formaldehyde (B43269), and a primary or secondary amine (such as morpholine). researchgate.netscispace.comresearchgate.net

The generally accepted mechanism for the Mannich reaction involves two main steps. First, the amine reacts with formaldehyde to form an electrophilic iminium ion (also known as an Eschenmoser salt precursor). In the second step, the nucleophilic active hydrogen compound attacks the iminium ion, resulting in the formation of the Mannich base. researchgate.net

In the context of this compound derivatives, the N-H of the triazole ring can act as the active hydrogen component. The reaction of a 1,2,4-triazole-3-thiol with formaldehyde and a secondary amine, for example, proceeds via a nucleophilic addition of the amine to formaldehyde, followed by condensation with the triazole to yield the N-Mannich base. uobaghdad.edu.iqresearchgate.nettandfonline.com This reaction has been utilized to synthesize a variety of novel Mannich bases derived from 1,2,4-triazole scaffolds. tandfonline.comdergipark.org.tr

Kinetic Studies of Key Reactions

Emerging Applications and Future Research Directions for 4 1h 1,2,4 Triazol 3 Yl Morpholine Compounds

Potential in Advanced Materials Science

The 1,2,4-triazole (B32235) nucleus is not only a pharmacophore but also a versatile building block in materials science. nih.gov Derivatives of 1,2,4-triazole are recognized for their applications in the development of corrosion inhibitors, ionic liquids, and polymers. nih.gov For instance, the mercapto-substituted 1H-1,2,4-triazole-3-thiol, a related triazole structure, has been shown to form novel luminescent polymers with cadmium(II) salts. sigmaaldrich.com

The presence of the morpholine (B109124) group in conjunction with the triazole ring in compounds like 2-(1-(2-Morpholinoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol, a structural isomer, suggests potential for developing new materials with specific properties due to its unique chemical structure. smolecule.com While direct research on 4-(1H-1,2,4-Triazol-3-yl)morpholine in materials science is still emerging, the known properties of its core components indicate a promising future. The nitrogen atoms of the triazole ring and the oxygen and nitrogen atoms of the morpholine ring provide multiple coordination sites, making these compounds potential ligands for creating coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in areas such as gas storage, catalysis, and sensing.

Applications in Agrochemical Development

The 1,2,4-triazole scaffold is a well-established component in a variety of agrochemicals, including fungicides, herbicides, insecticides, and plant growth regulators. ontosight.airjptonline.org The fusion of this heterocyclic system with other rings, such as morpholine, has been shown to result in compounds with significant fungicidal and insecticidal activity. rjptonline.org

Research has demonstrated that derivatives containing the 1,2,4-triazole moiety exhibit potent antifungal activity against various plant pathogens. rjptonline.org One study highlighted that a voriconazole (B182144) analogue featuring a morpholine moiety displayed the most potent activity against ten fungal pathogens, with MIC₈₀ values ranging from 0.0156 to 0.5 μg/mL. nih.gov This suggests that the morpholine group can significantly enhance the efficacy of triazole-based fungicides.

Furthermore, triazole derivatives have been investigated for their herbicidal and plant growth-regulating properties. rjptonline.orgresearchgate.net The development of new compounds in this class aims to create more effective and selective agents for crop protection and enhancement. zsmu.edu.ua

Table 1: Agrochemical Potential of Triazole-Morpholine Derivatives

| Activity Type | Target Organism/Application | Research Findings | Citation(s) |

|---|---|---|---|

| Fungicidal | Plant Fungi | 1,2,4-triazole fused with other heterocycles shows potent fungicidal activity. | rjptonline.org |

| Fungicidal | Ten Fungal Pathogens | A voriconazole analogue with a morpholine moiety exhibited the strongest activity (MIC₈₀: 0.0156–0.5 μg/mL). | nih.gov |

| Herbicidal | Weed Control | 1,2,4-triazole derivatives are used as herbicides. | rjptonline.org |

| Insecticidal | Periplaneta Americana | Derivatives have been screened for insecticidal activity. | rjptonline.org |

| Plant Growth Regulator | Crop Management | Target compounds exhibited excellent activities as plant growth regulators. | researchgate.net |

Future Directions in Synthetic Methodology Development

The synthesis of this compound and its derivatives typically involves multi-step protocols. vulcanchem.com A common approach includes the formation of the triazole ring, often through the cyclization of thiosemicarbazide (B42300) derivatives, followed by the introduction of the morpholine group. vulcanchem.commdpi.com

Future research in synthetic methodology is focused on developing more efficient, cost-effective, and environmentally friendly processes. zsmu.edu.ua One promising direction is the use of microwave-assisted synthesis. For a related compound, 4-((5-decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine, optimizing microwave conditions (600W power for 30 minutes) resulted in a significantly higher yield of 97%, making it suitable for industrial production. ujmm.org.ua

Another area of development is the use of one-pot synthesis reactions and novel catalysts to streamline the production of complex triazole derivatives. rjptonline.orgnih.gov For example, methods involving the reflux of reactants in solvents like glacial acetic acid or ethanol (B145695) with catalytic amounts of reagents like triethylamine (B128534) are being explored to produce highly functionalized hybrid molecules in good yields. mdpi.comnih.gov These advancements aim to simplify reaction conditions and reduce reaction times, making the synthesis of these valuable compounds more accessible. nih.gov

Table 2: Synthetic Methodologies for Triazole Derivatives

| Method | Key Reagents/Conditions | Outcome | Citation(s) |

|---|---|---|---|

| Conventional Synthesis | Thiosemicarbazide, glacial acetic acid, reflux for 5-7 hours. | Production of key intermediates for further cyclization. | mdpi.com |

| Microwave-Assisted Synthesis | Microwave radiation (600W), 30 minutes. | High yield (97%) of the target morpholine-triazole compound. | ujmm.org.ua |

| Catalytic Cyclocondensation | Acetic acid or triethylamine catalyst, refluxing in ethanol. | Good yields and short reaction times for hybrid molecules. | nih.gov |

Prospects for Further Exploration of Biological Activity in Non-Human Systems

Beyond agrochemicals, derivatives of this compound show significant potential for applications in other non-human biological systems, particularly in veterinary medicine and parasitology.

A notable example is the active pharmaceutical ingredient 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-methyl)morpholine, which is the basis of the veterinary drug "Vetmikoderm". ujmm.org.ua This drug is used effectively for treating dermatological diseases in small animals. ujmm.org.ua

In the realm of parasitology, research has demonstrated the in vitro antileishmanial activity of 1,2,4-triazole derivatives containing a morpholine moiety against Leishmania infantum promastigotes. researchgate.net One specific compound containing a nitro group showed considerable antileishmanial activity, with a minimal inhibitory concentration (MIC) of 312 μg/mL. researchgate.net This highlights the potential of these compounds in combating parasitic infections in animals.

Furthermore, the broad-spectrum antimicrobial activity of triazole-morpholine compounds suggests their potential use against a variety of pathogens in non-human systems. nih.govmdpi.com For instance, Mannich bases containing a morpholine moiety have exhibited potent inhibitory effects against bacteria such as Bacillus cereus, Pseudomonas aeruginosa, and E. coli. mdpi.com

Table 3: Biological Activity of Triazole-Morpholine Derivatives in Non-Human Systems

| Activity | Organism/System | Compound/Derivative | Key Finding | Citation(s) |

|---|---|---|---|---|

| Veterinary Dermatological Agent | Small Animals | 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-methyl)morpholine | Active ingredient in the drug "Vetmikoderm". | ujmm.org.ua |

| Antileishmanial | Leishmania infantum promastigotes | 1,2,4-triazole derivative with morpholine and a nitro group | Considerable activity with a MIC value of 312 μg/mL. | researchgate.net |

| Antibacterial | Bacillus cereus, P. aeruginosa, E. coli | Mannich bases of 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol with morpholine | Potent inhibitory effect against all tested bacteria. | mdpi.com |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 4-(1H-1,2,4-Triazol-3-yl)morpholine, and how is purity validated?

- Synthesis : Cyclization of hydrazine derivatives with carbon disulfide forms the triazole core, followed by nucleophilic substitution to attach the morpholine ring . Microwave-assisted synthesis reduces reaction time (e.g., 89% yield in 10–15 minutes) and improves regioselectivity compared to traditional heating .

- Purity Validation :

- NMR Spectroscopy : Peaks at δ 3.54–3.66 ppm (morpholine protons) and δ 8.1–8.3 ppm (triazole protons) confirm structural integrity .

- Mass Spectrometry : Molecular ion peak at m/z 183 (M⁺) .

- IR Spectroscopy : Absorbance at ~3100 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C morpholine) .

Q. How can researchers validate the quantitative determination of this compound in experimental formulations?

- UV-Vis Spectrophotometry : Optimize λ_max (e.g., 254 nm for triazole derivatives) and validate linearity (R² > 0.99), LOD (0.5 µg/mL), and LOQ (1.5 µg/mL) using calibration curves .

- HPLC : Use C18 columns with acetonitrile/water mobile phases (70:30 v/v) for baseline separation of analogs .

Q. What safety protocols are essential during synthesis and handling?

- PPE : Nitrile gloves, EN 166-certified goggles, and fume hoods to prevent inhalation/contact .

- Storage : Stable at room temperature in airtight containers; incompatible with strong oxidizers .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole-morpholine hybrid synthesis be addressed?

- Click Chemistry (CuAAC) : Copper-catalyzed azide-alkyne cycloaddition ensures 1,4-regioselectivity in triazole formation. Optimize catalyst loading (e.g., 5 mol% CuI) and solvent (t-BuOH/H₂O) to suppress 1,5-isomer byproducts .

Q. What computational methods predict the compound’s reactivity and biological interactions?

- DFT Studies : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to assess charge transfer and Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding affinities with target proteins (e.g., carbonic anhydrase IX, ΔG = -8.2 kcal/mol) using AutoDock Vina .

Q. How to resolve contradictions between experimental and computational spectral data?

- Cross-Validation : Compare experimental IR/NMR with DFT-optimized structures (RMSD < 0.05 Å). Discrepancies in NH stretching frequencies (~30 cm⁻¹ shifts) may indicate hydrogen bonding in solid-state vs. gas-phase calculations .

Q. What strategies improve bioactivity in triazole-morpholine derivatives?

- Structural Modifications :

| Derivative | Modification | Bioactivity (IC₅₀) |

|---|---|---|

| A | Thiadiazole hybrid | 12 µM (Antimicrobial) |

| B | 4-Fluorophenyl | 8 µM (Anticancer) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.